Anticancer Cocrystal Efficacy: 4-Benzylideneaminophenol (HBA) vs. Benzylidene-Aniline (BA) in 5-FU Cocrystals Against SW480 Colon Cancer Cells
In a direct head-to-head comparison, a cocrystal of 5-fluorouracil (5-FU) with 4-benzylideneaminophenol (referred to as HBA) exhibited an IC50 value of 10.22 µM against SW480 colorectal carcinoma cells, while a cocrystal with the comparator benzylidene-aniline (BA) showed a more potent IC50 of 6.47 µM [1]. Both cocrystals outperformed 5-FU alone (IC50 = 12.12 µM) and demonstrated high inhibition rates (99.37% for 5-FU-HBA vs. 99.85% for 5-FU-BA), nearly matching the reference drug doxorubicin (97.10% inhibition) [1].
| Evidence Dimension | Cytotoxicity (IC50) in SW480 colon cancer cells |
|---|---|
| Target Compound Data | IC50 = 10.2174 µM (as 5-FU-HBA cocrystal) |
| Comparator Or Baseline | 5-FU-BA cocrystal: IC50 = 6.4731 µM; 5-FU alone: IC50 = 12.116 µM; Doxorubicin: IC50 = 3.3159 µM |
| Quantified Difference | 5-FU-HBA IC50 is 1.6× higher than 5-FU-BA, but 1.2× lower than 5-FU alone |
| Conditions | MTT assay on SW480 colorectal carcinoma cell line |
Why This Matters
This data positions 4-benzylideneaminophenol as a viable, though slightly less potent, alternative to benzylidene-aniline for improving the efficacy of 5-FU, offering a structurally distinct scaffold for cocrystal engineering.
- [1] Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma. Pharmaceutics. 2023;15(7): [Page numbers not available]. DOI: 10.3390/pharmaceutics1507xxxx. View Source
